N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine
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Overview
Description
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and thiazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Fluorobenzylation: The attachment of a fluorobenzyl group through nucleophilic substitution.
Thiazole Formation: The construction of the thiazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amine derivative.
Scientific Research Applications
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: Shares the fluorobenzyl group but lacks the thiazole and methoxy groups.
5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide: Contains both bromine and fluorobenzyl groups but differs in the core structure.
Uniqueness
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine is unique due to the combination of bromine, fluorine, methoxy, and thiazole groups in a single molecule. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H16BrFN2O2S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16BrFN2O2S/c1-23-16-9-13(10-22-18-21-6-7-25-18)8-15(19)17(16)24-11-12-2-4-14(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,22) |
InChI Key |
FJIMWUOQVUYAKD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=NC=CS2)Br)OCC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=NC=CS2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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